![molecular formula C21H23N3O5S B5032511 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B5032511.png)
1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis and Bartoli’s reaction . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale synthesis .
Chemical Reactions Analysis
1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified indole derivatives with altered functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may act by inhibiting specific enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
When compared to other indole derivatives, 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in the synthesis of various pharmaceuticals.
The presence of the morpholine and sulfonamide groups in this compound adds to its uniqueness and potential for diverse applications.
Properties
IUPAC Name |
1-acetyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-15(25)24-9-8-16-14-17(6-7-20(16)24)30(27,28)22-19-5-3-2-4-18(19)21(26)23-10-12-29-13-11-23/h2-7,14,22H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFAUNTLMUYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5032430.png)
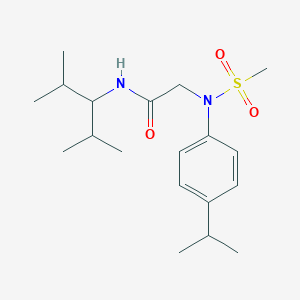
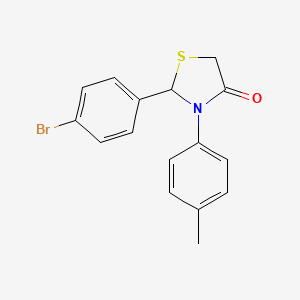
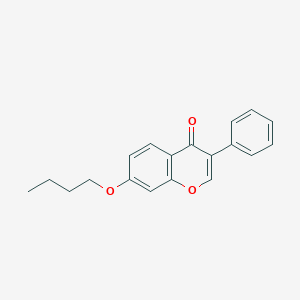
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5032460.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5032468.png)
![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5032477.png)
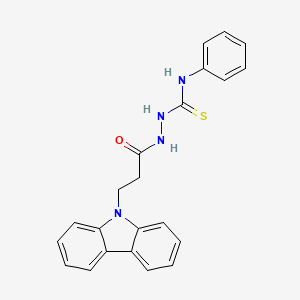
![2,4-dichloro-N-(3-{[(3-chloro-4-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B5032491.png)
![(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5032498.png)
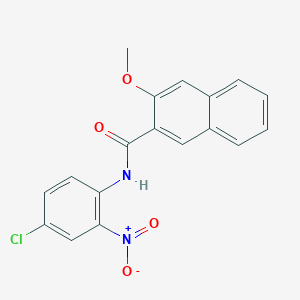
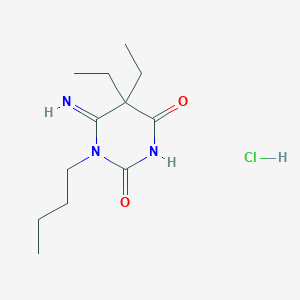
![2-(Methylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5032522.png)
![6-(cyclopentylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5032534.png)
